Terazosin-md

Description

Contextualizing Terazosin-md within Contemporary Molecular Pharmacology

This compound is a synthetic chemical compound that has emerged as a significant tool in advanced chemical biology and molecular pharmacology research. It is a derivative of the well-established pharmaceutical agent, Terazosin (B121538). nih.govresearchgate.net Terazosin is historically recognized as a selective alpha-1 adrenergic receptor antagonist, a class of compounds that interfere with the signaling of adrenaline and noradrenaline at these receptors. nih.govnih.govdrugbank.com This action leads to the relaxation of smooth muscle, for which it has been applied in certain clinical contexts. nih.govdrugbank.com

The relevance of this compound in contemporary research stems from the strategic modification of the Terazosin structure. Specifically, a nitrogen atom within the quinazoline (B50416) ring of Terazosin was replaced with a carbon atom to create this compound. researchgate.netnih.gov This seemingly subtle alteration has profound implications for its molecular interactions, dramatically reducing its affinity for the α1-adrenergic receptor by approximately 1,000-fold. nih.gov This modification effectively isolates another, more recently discovered, biological activity of the parent compound, allowing researchers to study it independently.

The primary focus of this compound in the research sphere is its interaction with phosphoglycerate kinase 1 (Pgk1), a key enzyme in the glycolytic pathway responsible for the first ATP-generating step. researchgate.netnih.govfrontiersin.org Unlike its parent compound, which has dual targets, this compound acts as a specific tool to investigate the downstream cellular and physiological effects of Pgk1 activation without the confounding influence of adrenergic blockade. nih.govbiorxiv.org This specificity makes this compound a valuable probe in dissecting cellular energy metabolism and its role in various physiological and pathological states.

Evolution of Research Focus: From Adrenergic Antagonism to Novel Molecular Targets

The trajectory of research involving quinazoline-based compounds has evolved significantly over the years. Initially, the focus was almost exclusively on their adrenergic receptor antagonism. oup.com Compounds like Prazosin, Doxazosin (B1670899), and Terazosin were developed and studied for their ability to block α1-adrenergic receptors. oup.combenthamdirect.com This line of inquiry established their role in modulating smooth muscle tone and led to their investigation for various conditions. medcentral.com

A paradigm shift occurred with the discovery that Terazosin possesses a novel molecular target independent of its adrenergic activity. researchgate.netnih.gov Research demonstrated that Terazosin could bind to and activate phosphoglycerate kinase 1 (Pgk1), an essential enzyme in glycolysis. researchgate.netnih.govfrontiersin.org This finding opened up new avenues of investigation into the non-canonical functions of this class of molecules.

The development of this compound was a direct consequence of this evolving understanding. researchgate.netnih.gov By engineering a molecule with negligible α1-adrenergic receptor affinity but retained Pgk1 activity, researchers could specifically probe the consequences of Pgk1 activation. nih.govbiorxiv.org This has shifted the research focus from a receptor-centric view to an enzyme-centric one, exploring the potential of modulating cellular energy production for therapeutic benefit in a range of preclinical models, including those for neurodegenerative diseases. frontiersin.orgmdpi.comfrontiersin.org

Rationale for Investigating this compound Beyond Established Pharmacologies

The primary rationale for the synthesis and investigation of this compound lies in the need to deconvolve the multifaceted biological effects of its parent compound, Terazosin. The dual activity of Terazosin on both α1-adrenergic receptors and Pgk1 made it challenging to attribute its observed effects definitively to one target or the other.

By creating this compound, a selective Pgk1 activator, researchers can now address fundamental questions in chemical biology:

Target Validation: It allows for the unambiguous validation of Pgk1 as a druggable target for various conditions. Studies using this compound can confirm that the observed cellular or physiological outcomes are indeed a result of Pgk1 activation and not an off-target effect on adrenergic receptors. nih.govbiorxiv.org

Mechanism of Action Studies: this compound serves as a precise tool to elucidate the downstream signaling pathways and cellular processes regulated by Pgk1 activation. This includes its influence on ATP production, glycolysis, and stress resistance. researchgate.netrndsystems.commedrxiv.org

Therapeutic Potential: The investigation of this compound is driven by the hypothesis that enhancing cellular energy metabolism through Pgk1 activation could be a viable therapeutic strategy for conditions characterized by energy deficits, such as neurodegenerative diseases. frontiersin.orgfrontiersin.orgneurology.org Preclinical studies have explored its potential in models of Parkinson's disease and other conditions, demonstrating a protective effect on neurons. frontiersin.orgfrontiersin.org

The study of this compound represents a move towards more targeted and mechanistically-driven research, away from the broader, less specific actions of earlier-generation compounds.

Research Findings on Terazosin and its Derivatives

The following table summarizes key research findings related to Terazosin and its modified form, this compound, highlighting their molecular targets and observed effects in research settings.

| Compound | Primary Molecular Target(s) | Key Research Findings |

| Terazosin | α1-adrenergic receptor, Phosphoglycerate Kinase 1 (Pgk1) | Demonstrates dual activity, acting as an antagonist at the α1-adrenergic receptor and an activator of Pgk1. researchgate.netnih.govnih.gov It has been shown to increase ATP levels and exhibit protective effects in preclinical models of stress and neurodegeneration. researchgate.netfrontiersin.orgmedrxiv.org |

| This compound | Phosphoglycerate Kinase 1 (Pgk1) | Specifically designed to have a ~1000-fold reduced affinity for the α1-adrenergic receptor. nih.gov It retains the ability to activate Pgk1, making it a selective tool to study the effects of Pgk1 activation. researchgate.netnih.gov In research models, it has shown anti-apoptotic effects independent of adrenergic blockade. nih.govbiorxiv.org |

Comparative Properties of Studied Compounds

This table outlines the chemical and physical properties of the compounds discussed in this article.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | IUPAC Name |

| Terazosin | C19H25N5O4 | 387.4 | [4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-(oxolan-2-yl)methanone |

| This compound | Not explicitly defined in search results | Not explicitly defined in search results | A modified version of Terazosin where a nitrogen in the quinazoline ring is replaced by a carbon. researchgate.netnih.gov |

| Prazosin | C19H21N5O4 | 383.4 | 1-(4-amino-6,7-dimethoxyquinazolin-2-yl)-4-(furan-2-carbonyl)piperazine |

| Doxazosin | C23H25N5O5 | 451.5 | (RS)-4-(4-amino-6,7-dimethoxy-2-quinazolinyl)-1-piperazinylmethanone |

| Alfuzosin (B1207546) | C19H27N5O4 | 389.5 | (RS)-N-[3-[(4-amino-6,7-dimethoxy-2-quinazolinyl)methylamino]propyl]tetrahydro-2-furancarboxamide |

Structure

3D Structure

Properties

Molecular Formula |

C20H26N4O4 |

|---|---|

Molecular Weight |

386.4 g/mol |

IUPAC Name |

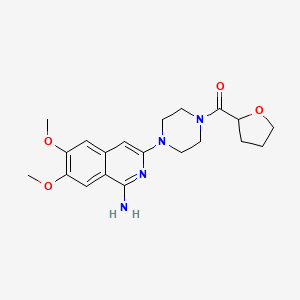

[4-(1-amino-6,7-dimethoxyisoquinolin-3-yl)piperazin-1-yl]-(oxolan-2-yl)methanone |

InChI |

InChI=1S/C20H26N4O4/c1-26-16-10-13-11-18(22-19(21)14(13)12-17(16)27-2)23-5-7-24(8-6-23)20(25)15-4-3-9-28-15/h10-12,15H,3-9H2,1-2H3,(H2,21,22) |

InChI Key |

ZOUTUYYZIMGRSA-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C2C(=C1)C=C(N=C2N)N3CCN(CC3)C(=O)C4CCCO4)OC |

Origin of Product |

United States |

Discovery and Initial Mechanistic Elucidations of Terazosin Md

Identification of Terazosin-md as a Unique Chemical Entity for Research

Terazosin (B121538), a quinazoline (B50416) derivative, was initially developed and established as a selective alpha-1 adrenoceptor antagonist for the treatment of benign prostatic hyperplasia (BPH) and hypertension. medchemexpress.comdrugbank.comfda.gov Its therapeutic action in these conditions is primarily attributed to the relaxation of smooth muscle in the prostate and blood vessels. drugbank.com However, the trajectory of terazosin research was significantly altered when it was identified as a unique chemical entity with therapeutic potential beyond its well-established indications.

A pivotal moment in this identification came from an unbiased screening experiment conducted by a research team led by Lei Liu at Capital Medical University in Beijing. medicineiowa.orguiowa.edu This research uncovered that terazosin possessed the ability to block cell death, a finding independent of its known function as an alpha-1 blocker. uiowa.eduajmc.com This discovery repositioned terazosin from a drug with a singular, well-understood mechanism to a compound of interest for investigating fundamental cellular processes, particularly those related to cell survival and neurodegeneration. medicineiowa.orgjournaltxdbu.com This newfound property has spurred a wave of research into its potential as a repurposed drug, particularly for neurodegenerative diseases like Parkinson's disease. medicineiowa.orgmichaeljfox.org

Early Findings Delineating Alpha-1 Adrenergic Receptor-Independent Activity of this compound

Following the initial discovery of its cell-protective effects, researchers sought to determine if this activity was linked to its primary mechanism of action: alpha-1 adrenergic receptor blockade. A significant body of evidence emerged demonstrating that the newly observed effects of terazosin were indeed independent of this pathway. mdpi.com

Studies demonstrated that the cytotoxic and apoptotic effects of quinazoline-based alpha-antagonists like terazosin and doxazosin (B1670899) on cancer cell lines were maintained even in the presence of phenoxybenzamine, an irreversible alpha-antagonist. mdpi.com This suggested that the mechanism of action was not reliant on alpha-1 receptor blockade. Further research showed that terazosin could induce apoptosis in prostate cancer cells and inhibit angiogenesis through pathways distinct from its adrenergic antagonism. mdpi.comselleckchem.com

A key piece of evidence supporting this delineation came from comparative studies with other alpha-1 blockers. Tamsulosin, another alpha-blocker used for BPH, does not possess the same cell-protective, energy-boosting capabilities as terazosin. uiowa.eduneurology.org This difference is critical because while both drugs block alpha-1 adrenergic receptors, only terazosin and structurally similar drugs like doxazosin and alfuzosin (B1207546) exhibited the novel effects, strongly indicating an alpha-1 receptor-independent mechanism. neurology.org These findings collectively established that terazosin's influence on cell viability and other novel functions was not a class effect of alpha-1 blockers but a unique property of the molecule itself.

Paradigm Shift in Terazosin Research: The Emergence of Non-Canonical Molecular Interactions

The discovery of terazosin's alpha-1 independent activities triggered a paradigm shift in the understanding of its molecular pharmacology. pmjn.org.npoup.com Research moved beyond its role in hypertension and BPH to explore its non-canonical molecular interactions. The central finding driving this shift was the identification of the glycolytic enzyme phosphoglycerate kinase 1 (PGK1) as a novel molecular target for terazosin. uiowa.eduajmc.com

Liu's team determined that terazosin's ability to protect cells from death was due to its capacity to bind to and activate PGK1, a critical enzyme for cellular energy production in the form of ATP. medicineiowa.orguiowa.eduajmc.com This was a groundbreaking revelation, as impaired cellular bioenergetics is a known hallmark of several neurodegenerative diseases, including Parkinson's disease. uiowa.eduresearchgate.net The hypothesis that emerged was that by enhancing PGK1 activity, terazosin could boost cellular ATP levels, thereby protecting neurons from degeneration. michaeljfox.orgneurology.orgresearchgate.net

This new understanding of terazosin as a modulator of cellular energy metabolism has opened up entirely new avenues of investigation. oup.com Studies in various preclinical models of neurodegenerative diseases, including Parkinson's disease and amyotrophic lateral sclerosis (ALS), have shown that treatment with terazosin can increase ATP levels, prevent neurodegeneration, and improve motor phenotypes. medicineiowa.orgresearchgate.netresearchgate.net This paradigm shift has reframed terazosin as a potential disease-modifying therapy for conditions characterized by energy deficits in the brain, a significant departure from its original therapeutic applications. journaltxdbu.comneurology.org

Molecular Pharmacology of Terazosin Md and Target Engagement

Phosphoglycerate Kinase 1 (Pgk1) Agonism by Terazosin-md

This compound functions as an agonist of PGK1, stimulating its enzymatic activity. biorxiv.org PGK1 is a crucial enzyme in glycolysis, where it catalyzes the first ATP-producing step, the conversion of 1,3-bisphosphoglycerate to 3-phosphoglycerate (B1209933). mdpi.comnih.gov By activating PGK1, this compound enhances the rate of glycolysis, leading to an increase in cellular ATP production. biorxiv.orgmdpi.com This enhanced energy metabolism is believed to be the basis for the observed stress-resistant and neuroprotective effects of the compound. nih.govpdbj.org

Characterization of this compound Binding to Pgk1

The interaction between the parent compound, Terazosin (B121538), and PGK1 has been characterized through various biochemical and biophysical methods. In vitro pull-down assays using a biotinylated version of Terazosin (TZ-TA) successfully identified PGK1 as a primary binding partner from cell lysates. nih.gov Further validation was achieved through in vitro pull-down assays with recombinant mouse His-tagged PGK1 protein, confirming a direct interaction. nih.gov While these initial studies were conducted with a derivative of Terazosin, subsequent research has confirmed that this compound, which binds to PGK1, also confers protective effects, underscoring the importance of this interaction. biorxiv.orgnih.gov The binding of Terazosin to PGK1 occurs at a hydrophobic cleft in the C-terminal domain of the enzyme. nih.gov

Kinetic Analysis of this compound-Mediated Pgk1 Activation

The kinetic profile of PGK1 activation by Terazosin reveals a complex, dose-dependent effect. At lower concentrations, ranging from nanomolar to low micromolar, Terazosin acts as an activator of PGK1, leading to an increase in its enzymatic activity. nih.gov However, at higher concentrations (e.g., 2.5 and 25 μM), Terazosin paradoxically inhibits PGK1 activity. nih.gov This biphasic dose-response relationship is a key feature of the interaction. The activation of PGK1 at lower concentrations of Terazosin has been shown to transiently increase cellular ATP levels by nearly 40% within the first minute of exposure and to stably elevate pyruvate (B1213749) levels by approximately 30%. nih.gov

Below is an interactive data table summarizing the dose-dependent effect of the parent compound, Terazosin, on PGK1 activity, which is expected to be similar for this compound.

| Concentration of Terazosin | Effect on PGK1 Activity |

| 2.5 nM - 0.5 µM | Activation |

| 2.5 µM - 25 µM | Inhibition |

Structural Basis of this compound-Pgk1 Interaction

The structural understanding of how this compound interacts with PGK1 is largely inferred from studies on its parent compound, Terazosin. These studies have provided detailed insights into the binding mode and the conformational changes in the enzyme upon ligand binding.

X-ray Crystallography and Cryo-EM Studies of the this compound-Pgk1 Complex

X-ray crystallography has been instrumental in elucidating the structural basis of the Terazosin-PGK1 interaction. The crystal structure of mouse PGK1 in a ternary complex with its substrate 3-phosphoglycerate (3-PG) and Terazosin has been solved to a resolution of 2.1 Å (PDB ID: 4o3f). nih.govnih.gov A similar structure for human PGK1 in complex with 3-PG and Terazosin has also been determined (PDB ID: 4O33). researchgate.net

These crystal structures reveal that Terazosin binds within a hydrophobic cleft located in the C-terminal domain of PGK1. nih.gov This binding site is notable because it overlaps with the binding site for the adenine (B156593) ring of the substrate ADP/ATP. nih.gov The quinazoline (B50416) ring of Terazosin occupies a position similar to that of the adenine ring of ADP, while the furan (B31954) ring of Terazosin extends into a hydrophobic pocket. nih.gov The interaction is stabilized by predicted hydrogen bonds between Terazosin and amino acid residues of PGK1, as well as interactions with water molecules. nih.gov To date, there are no specific cryo-electron microscopy (cryo-EM) studies reported for the this compound-PGK1 complex.

Computational Docking and Molecular Dynamics Simulations of this compound Binding

Computational approaches have been employed to further investigate the binding of Terazosin and its analogs to PGK1. Molecular docking studies, using the crystal structure of the PGK1-Terazosin complex as a template (PDB ID: 4O3F), have been used to predict the binding modes of newly designed Terazosin analogs. researchgate.netfrontiersin.org These studies have been guided by the known interactions of Terazosin within the active site, utilizing modules like CDOCKER in Discovery Studio to refine the docking poses. researchgate.netfrontiersin.org

The docking studies have been crucial in the rational design of novel PGK1 agonists with potentially improved neuroprotective effects. researchgate.net By analyzing the co-crystal structure, researchers have identified key interactions, such as a π-sigma interaction between the piperazine (B1678402) group of Terazosin and the amino acid residue Phe292, and potential hydrogen bond interactions between the tetrahydrofuran (B95107) carboxamide group and residues Phe292 or Thr255, which are important for maintaining the binding of Terazosin to PGK1. nih.gov While specific molecular dynamics simulation studies for this compound are not extensively reported in the reviewed literature, the existing docking studies provide a solid foundation for understanding the structural determinants of ligand binding to PGK1.

Exploration of Other Potential Molecular Targets and Ligand-Protein Interactions beyond Pgk1

This compound is a specifically engineered chemical analog of the well-established α1-adrenergic receptor antagonist, Terazosin. Its development was primarily aimed at distinguishing the molecular actions of Terazosin, particularly to investigate whether its therapeutic effects in certain models were dependent on its interaction with α1-adrenoceptors or another, previously unknown target. The key structural modification in this compound is the substitution of a nitrogen atom in the quinazoline ring with a carbon atom. nih.gov

This singular atomic change has a profound impact on the compound's pharmacodynamics. Research has demonstrated that this modification reduces the binding affinity of this compound for the α1-adrenoceptor by an estimated 1000-fold compared to its parent compound, Terazosin. nih.gov This significant decrease in affinity effectively renders this compound inactive as an α1-adrenergic blocker at concentrations where other biological effects are observed. For instance, unlike Terazosin, this compound fails to block intracellular calcium elevation induced by α1 receptor agonists. nih.gov

The primary utility of this compound in research has been to confirm that the anti-apoptotic and neuroprotective effects observed with Terazosin are mediated through a mechanism independent of α1-adrenoceptor antagonism. nih.govbiorxiv.org Studies have shown that despite its inability to bind to this receptor, this compound retains the anti-apoptotic and protective properties of the parent compound in various cell-based and animal models. nih.govbiorxiv.org This has been crucial in shifting the focus of Terazosin's mechanism of action in neuroprotection towards its engagement with the enzyme phosphoglycerate kinase 1 (Pgk1). biorxiv.org

While the interaction with Pgk1 is the central finding related to this compound's bioactivity, the exploration of other potential molecular targets is less developed. The deliberate design of this compound was to create a negative control for α1-adrenoceptor activity, and as such, comprehensive screening for other off-target interactions is not extensively documented in publicly available literature.

For context, the parent compound, Terazosin, is known to interact with several molecular targets, as detailed in pharmacological databases. These interactions, however, cannot be directly extrapolated to this compound due to its structural modification. The known targets for Terazosin include subtypes of the alpha-1 adrenergic receptor and potentially other proteins. drugbank.com

| Target Protein | Ligand | Reported Interaction / Affinity |

| α1-Adrenoceptor | This compound | ~1000-fold reduced binding affinity compared to Terazosin. nih.gov |

| α1-Adrenoceptor | Terazosin | High-affinity antagonist. drugbank.comnih.gov |

| Alpha-1A Adrenergic Receptor | Terazosin | Antagonist. drugbank.com |

| Alpha-1B Adrenergic Receptor | Terazosin | Antagonist. drugbank.com |

| Alpha-1D Adrenergic Receptor | Terazosin | Antagonist. drugbank.com |

| Voltage-gated potassium channels (KCNH2, KCNH6, KCNH7) | Terazosin | Inhibitor (predicted). drugbank.com |

| Transforming growth factor beta-1 (TGF-β1) | Terazosin | Inducer. drugbank.com |

This table summarizes the known interactions of Terazosin and the significantly altered interaction of this compound with the α1-adrenoceptor. The interactions listed for Terazosin have not been reported for this compound, and its binding profile with these other potential targets remains uncharacterized.

Cellular Bioenergetics and Metabolic Modulation by Terazosin Md

Enhancement of Glycolytic Flux and ATP Production

Terazosin-md has been shown to directly influence the core processes of cellular energy production, specifically by enhancing glycolytic flux and increasing the synthesis of adenosine (B11128) triphosphate (ATP). This modulation is critical for normal cellular function and is implicated in the pathophysiology of various diseases.

Mechanisms of this compound-Induced ATP Elevation

This compound elevates cellular ATP levels primarily through its interaction with phosphoglycerate kinase 1 (PGK1), a key enzyme in the glycolytic pathway. nih.govuiowa.eduuiowa.edubiorxiv.orgnih.govpnas.orgmedicalbrief.co.zafrontiersin.org PGK1 catalyzes the first ATP-producing step in glycolysis. uiowa.eduuiowa.edubiorxiv.orgpnas.org By activating PGK1, this compound enhances the rate of glycolysis, leading to increased ATP production. nih.govmedicalbrief.co.zatocris.com This mechanism is particularly relevant in conditions of metabolic stress where energy production is compromised. uiowa.eduuiowa.edu

Studies have demonstrated that treatment with Terazosin (B121538) can lead to a significant increase in whole blood ATP levels. nih.govmedrxiv.org In neuronal models, Terazosin treatment not only elevated resting ATP levels but also blunted ATP depletion during periods of high metabolic demand and accelerated recovery afterward. biorxiv.org The interaction with PGK1 appears to circumvent slower steps in the enzymatic process, effectively creating a bypass that accelerates ATP synthesis. pnas.org Interestingly, the effect of Terazosin on ATP production can be dose-dependent, with a "sweet spot" concentration being most effective. uiowa.eduuiowa.edu

Some research also indicates that Terazosin can selectively activate G protein-coupled receptor 119 (GPR119), leading to an increase in cyclic AMP (cAMP) and subsequent ATP synthesis. nih.govresearchgate.netresearchgate.net

Table 1: Effect of Terazosin on Cellular ATP Levels

| Cell/Tissue Type | Condition | Effect of Terazosin Treatment | Reference |

|---|---|---|---|

| Whole Blood (Human) | Healthy Subjects | Significant increase in ATP levels | nih.govmedrxiv.org |

| Primary Hippocampal Neurons | Low Glucose | Elevated resting ATP, blunted ATP depletion, accelerated recovery | biorxiv.org |

| Pancreatic Tissue (NAFPD Mice) | Non-alcoholic fatty pancreas disease | Elevated ATP levels | researchgate.net |

| Caco-2 Cells | In vitro | Enhanced ATP production | nih.govmdpi.comresearchgate.net |

| Brain Tissue (PD Models) | Parkinson's disease models | Increased ATP levels | medicalbrief.co.za |

Impact on Lactate (B86563) Dehydrogenase Activity and Glucose Metabolism Pathways

This compound's influence extends to other aspects of glucose metabolism, notably affecting the activity of lactate dehydrogenase (LDH). nih.govmdpi.comresearchgate.net LDH is responsible for the interconversion of pyruvate (B1213749) and lactate. mdpi.com Studies have shown that Terazosin treatment leads to higher LDH enzymatic activity, indicating an upregulation of glucose metabolism. nih.govmdpi.comresearchgate.net This enhancement of glycolysis is a key component of Terazosin's metabolic effects. nih.govmdpi.com

Regulation of Mitochondrial Homeostasis and Mitophagy

This compound Influence on Mitochondrial Quantity and Structure

Research has shown that Terazosin can positively influence both the number and the structural integrity of mitochondria. nih.govresearchgate.netresearchgate.netresearchgate.netresearcher.life In models of non-alcoholic fatty pancreas disease (NAFPD), where mitochondrial numbers were significantly reduced and their structure compromised, Terazosin treatment led to an increase in mitochondrial numbers and the restoration of their normal double-membrane structure. researchgate.net It effectively repaired mitochondrial damage and restored mitochondrial function. researchgate.net This restorative effect on mitochondrial populations is critical for maintaining cellular health, especially in metabolically active tissues. nih.govresearchgate.netresearchgate.net

Modulation of Autophagic Flux and Damaged Mitochondria Clearance

Mitophagy is the selective removal of damaged or dysfunctional mitochondria through autophagy, a cellular recycling process. frontiersin.org Terazosin has been demonstrated to enhance the clearance of damaged mitochondria by modulating autophagic flux. nih.govresearchgate.netresearchgate.netresearchgate.netresearcher.lifenih.gov

In cellular models of disease, Terazosin treatment has been shown to:

Restore autophagic flux: It helps to clear the backlog of damaged organelles that can accumulate in diseased cells. nih.govresearchgate.netresearchgate.netresearchgate.net

Promote the recruitment of Parkin: Parkin is a key protein involved in tagging damaged mitochondria for removal. Terazosin promotes the co-localization of Parkin with mitochondria, a crucial step in initiating mitophagy. researchgate.netnih.gov

Increase autophagosome abundance: It enhances the formation of autophagosomes, the vesicles that engulf damaged mitochondria for degradation. researchgate.net

By facilitating the efficient removal of damaged mitochondria, Terazosin helps to maintain a healthy mitochondrial population, which is essential for cellular function and survival. researchgate.netfrontiersin.orgnih.gov

Table 2: Research Findings on Terazosin's Effect on Mitophagy

| Model System | Key Findings | Reference |

|---|---|---|

| NAFPD Mice Pancreatic β-cells | Increased mitochondrial number, restored normal structure, enhanced autophagosome abundance. | researchgate.net |

| Palmitic Acid-induced NAFPD Model | Repaired mitochondrial damage, restored mitochondrial function, facilitated autophagic clearance. | researchgate.net |

| MIN6 Cells | Prevented mitochondrial damage and abnormalities in autophagic flux. | nih.gov |

Cross-Talk with Cellular Energy Sensing Pathways

This compound's metabolic effects are intertwined with key cellular energy-sensing pathways that regulate cellular metabolism in response to energy availability.

One significant interaction is with the AMP-activated protein kinase (AMPK) pathway . AMPK is a central energy sensor that is activated during times of low energy (high AMP:ATP ratio) and works to restore energy balance. researchgate.net Research suggests that Terazosin's mechanism may involve the inhibition of MST1 (Mammalian Sterile 20-like kinase 1), which in turn can lead to the activation of the AMPK signaling pathway. researchgate.netresearchgate.net The activation of AMPK is a known therapeutic target for metabolic diseases. researchgate.net

Furthermore, Terazosin has been shown to significantly enhance the expression of phosphorylated AKT (p-AKT). nih.govmdpi.comresearchgate.net The AKT pathway is a crucial signaling pathway involved in cell survival, growth, and metabolism. By enhancing p-AKT expression, Terazosin can further influence cellular metabolic processes.

The compound also interacts with the NF-κB signaling pathway . Studies have demonstrated that Terazosin can inhibit the activation of NF-κB p65 by preventing the phosphorylation of IκBα. nih.govmdpi.comresearchgate.net The NF-κB pathway is a key regulator of inflammation, and its modulation by Terazosin may contribute to its protective effects in various disease models.

In some contexts, Terazosin has been observed to interfere with quorum sensing in bacteria, suggesting a broader interaction with cellular communication and sensing systems. scispace.com

Cellular Protective Mechanisms Orchestrated by Terazosin Md

Modulation of Apoptosis and Pyroptosis Pathways

Terazosin (B121538) has demonstrated significant effects on apoptosis and pyroptosis, two distinct forms of programmed cell death. nih.govresearchgate.net It has been shown to inhibit key mediators of these pathways, thereby promoting cell survival. researchgate.netresearchgate.net

A critical aspect of Terazosin's protective role involves its ability to suppress pyroptosis, a highly inflammatory form of cell death. nih.govnih.gov Studies have shown that Terazosin treatment leads to a notable reduction in the expression of Caspase-1 and Gasdermin D (GSDMD). nih.govresearchgate.netmatilda.science Caspase-1 is a pivotal enzyme that, when activated, cleaves GSDMD. nih.gov This cleavage results in the formation of pores in the cell membrane, leading to cell lysis and the release of pro-inflammatory contents. nih.gov In experimental models using Caco-2 cells stimulated with hydrogen peroxide (H₂O₂), Terazosin treatment markedly inhibited the increased expression of both Caspase-1 and GSDMD. nih.govnih.gov This inhibition is a key component of its anti-pyroptotic and anti-inflammatory effects. nih.gov

Table 1: Effect of Terazosin on Key Pyroptosis Proteins in H₂O₂-Induced Caco-2 Cells

| Protein | Change Induced by H₂O₂ | Effect of Terazosin Treatment | Reference |

| Caspase-1 | Significant Increase | Markedly Inhibited Expression | nih.govnih.gov |

| GSDMD | Significant Increase | Markedly Inhibited Expression | nih.govnih.gov |

Pro-inflammatory cytokines are key drivers of inflammation and are often released during pyroptosis. abcam.comthermofisher.com Terazosin has been found to effectively block the release of major pro-inflammatory cytokines, including Interleukin-1β (IL-1β), Interleukin-18 (IL-18), and Tumor Necrosis Factor-alpha (TNF-α). nih.govfrontiersin.org The production and release of IL-1β and IL-18 are particularly dependent on Caspase-1 activity. nih.govnih.gov By inhibiting Caspase-1, Terazosin directly curtails the maturation and secretion of these potent inflammatory mediators. nih.gov In studies involving mouse models of ulcerative colitis, Terazosin treatment was shown to obviously block the release of IL-1β and IL-18. nih.gov While direct modulation of TNF-α is part of its broader anti-inflammatory effect, the primary focus of recent findings has been on the Caspase-1 dependent cytokines. nih.govdntb.gov.ua

Anti-Oxidative Stress Responses

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them, is a major contributor to cellular damage and death. frontiersin.orge-century.usmdpi.com Terazosin exhibits significant anti-oxidative properties. nih.govnih.gov

Terazosin has been shown to mitigate the detrimental effects of oxidative stress by reducing the levels of ROS. nih.gov The overproduction of ROS can damage essential biological macromolecules and trigger cell death pathways. frontiersin.orgmdpi.com In various experimental models, including those involving neurological and gastrointestinal damage, one of the protective mechanisms of Terazosin and its analogs is the reduction of ROS levels. nih.govnih.gov This effect is closely linked to the survival of cells under oxidative stress conditions. nih.gov

Beyond simply reducing ROS levels, Terazosin appears to enhance the cell's own antioxidant defense capabilities. nih.govresearchgate.net In a study on partial bladder outlet obstruction, the combined use of melatonin (B1676174) and Terazosin led to a statistically significant increase in antioxidant enzyme activities. researchgate.net While this study used a combination therapy, it points towards a role for Terazosin in bolstering cellular defenses against oxidative damage. researchgate.net Furthermore, research on gastrointestinal disorders has highlighted the anti-oxidation properties of Terazosin as a key element of its therapeutic potential. nih.govnih.gov

Anti-Inflammatory Signaling Pathways

Terazosin exerts potent anti-inflammatory effects by modulating key signaling pathways that regulate the inflammatory response. nih.govmatilda.science A central pathway implicated in its mechanism is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling cascade. nih.govresearchgate.net

Research has demonstrated that Terazosin can inhibit the activation of NF-κB p65 by preventing the phosphorylation of its inhibitor, IκBα. nih.govresearchgate.netmatilda.science Under normal conditions, IκBα binds to NF-κB, keeping it inactive in the cytoplasm. Upon receiving an inflammatory stimulus (like H₂O₂ in experimental settings), IκBα is phosphorylated and degraded, allowing NF-κB p65 to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including those for cytokines and enzymes like Caspase-1. nih.gov

Terazosin treatment reverses this trend, significantly inhibiting NF-κB p65 activation. nih.govresearchgate.net This action effectively downregulates the entire NF-κB-GSDMD signaling pathway, which is crucial for mediating pyroptosis and inflammation. nih.govresearchgate.netdntb.gov.ua This mechanism demonstrates that Terazosin's anti-inflammatory and anti-cell death properties are intricately linked through the suppression of this critical signaling axis. nih.govnih.gov

Table 2: Summary of Terazosin's Effects on Cellular Signaling Pathways

| Pathway / Molecule | Effect of Terazosin | Downstream Consequence | Reference |

| NF-κB p65 | Inhibition of activation | Reduced transcription of pro-inflammatory genes | nih.govresearchgate.netmatilda.science |

| p-IκBα | Abrogation of phosphorylation | Stabilization of IκBα, preventing NF-κB activation | nih.govresearchgate.net |

| NF-κB-GSDMD Axis | Downregulation | Inhibition of pyroptosis and inflammation | nih.govresearchgate.net |

Attenuation of NF-κB p65 Activation and IκBα Phosphorylation

Research into the anti-inflammatory properties of Terazosin has revealed its significant impact on the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory responses. Studies have demonstrated that Terazosin can effectively inhibit the activation of the p65 subunit of NF-κB. nih.govnih.gov This inhibition is achieved by preventing the phosphorylation of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm. nih.govnih.gov

Under normal conditions, pro-inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκBα, liberating NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. By abrogating the phosphorylation of IκBα, Terazosin ensures that NF-κB remains inactive in the cytoplasm, thereby dampening the inflammatory cascade. nih.govnih.gov

A crucial aspect of this mechanism is its independence from the α1-adrenergic receptor, the primary target of the original Terazosin compound. A modified version, Terazosin-md (TZ-md), which exhibits a substantially reduced affinity for the α1-adrenoceptor, has been shown to retain these protective effects. nih.govbiorxiv.org This indicates that the anti-inflammatory actions of Terazosin and its derivative, this compound, are mediated through a distinct molecular target, identified as phosphoglycerate kinase 1 (Pgk1). nih.govbiorxiv.org The activation of Pgk1 by this compound is believed to be the upstream event leading to the observed downstream inhibition of the NF-κB pathway. nih.govresearchgate.net

The following table summarizes the key findings regarding Terazosin's effect on the NF-κB pathway, which are inferred to be applicable to this compound due to their shared mechanism of action through Pgk1 activation.

| Pathway Component | Effect of Terazosin | Implied Effect of this compound | Reference |

| IκBα Phosphorylation | Abrogated/Inhibited | Abrogated/Inhibited | nih.govnih.gov |

| NF-κB p65 Activation | Inhibited | Inhibited | nih.govnih.gov |

| NF-κB Nuclear Translocation | Prevented | Prevented | nih.gov |

| Pro-inflammatory Gene Transcription | Downregulated | Downregulated | nih.govnih.gov |

Role in Suppressing MST1-Foxo3a Signaling Pathway

In addition to its influence on the NF-κB pathway, Terazosin has been identified as a potent suppressor of the Mammalian sterile 20-like kinase 1 (MST1)-Forkhead box protein O3a (Foxo3a) signaling pathway. nih.govnih.gov This pathway plays a significant role in orchestrating cellular processes such as apoptosis and autophagy.

Research has shown that Terazosin administration leads to the inhibition of MST1-Foxo3a expression. nih.govnih.gov Mechanistically, Terazosin has been observed to diminish the interaction between MST1 and Foxo3a, which in turn promotes the exclusion of Foxo3a from the nucleus. nih.gov By preventing the nuclear localization of Foxo3a, Terazosin effectively blocks its transcriptional activity, which would otherwise promote the expression of genes involved in cell death and other stress responses.

The table below outlines the research findings on how Terazosin modulates the MST1-Foxo3a signaling pathway, with the understanding that these effects are likely mirrored by this compound.

| Pathway Component | Effect of Terazosin | Implied Effect of this compound | Reference |

| MST1-Foxo3a Expression | Inhibited/Upregulation Suppressed | Inhibited/Upregulation Suppressed | nih.govnih.gov |

| Interaction between MST1 and Foxo3a | Diminished | Diminished | nih.gov |

| Foxo3a Nuclear Localization | Promoted Exclusion | Promoted Exclusion | nih.gov |

| Foxo3a Transcriptional Activity | Inhibited | Inhibited | nih.gov |

Preclinical Research Models Utilizing Terazosin Md and Its Analogs Mechanistic Focus

Neurodegenerative Disease Models: A Mechanistic Focus

A significant portion of the research has centered on the neuroprotective effects of terazosin (B121538) and its analogs in various models of neurodegenerative diseases. The underlying hypothesis is that by boosting cellular energy metabolism, these compounds can mitigate the neuronal damage characteristic of these conditions. mdpi.comfrontiersin.org

In Vitro Studies in Neuronal Cell Lines (e.g., SH-SY5Y) Under Stress Conditions

The human neuroblastoma cell line, SH-SY5Y, is a widely used in vitro model for studying neurodegenerative disorders like Parkinson's disease. mednexus.orgimrpress.commednexus.org In these models, neurotoxicity is often induced by compounds such as 1-methyl-4-phenylpyridinium (MPP+), which mimics the pathological changes seen in Parkinson's disease. imrpress.comfrontiersin.org

Studies have shown that terazosin and its synthesized analogs can protect SH-SY5Y cells from MPP+-induced damage. frontiersin.orgnih.gov This neuroprotective effect is linked to the activation of PGK1, which leads to increased intracellular ATP levels and a reduction in reactive oxygen species (ROS). frontiersin.orgfrontiersin.org One particular analog, compound 12b, demonstrated superior PGK1 agonistic activity and neuroprotective effects compared to terazosin itself. frontiersin.orgfrontiersin.org

Interactive Table: Neuroprotective Effects of Terazosin Analogs in SH-SY5Y Cells

| Compound | PGK1 Agonistic Activity | Neuroprotective Activity | Intracellular ATP Increase | ROS Reduction |

|---|---|---|---|---|

| Terazosin | Baseline | Protective | Yes | Yes |

| Analog 12b | High | High | Significant | Yes |

These in vitro findings provide a strong rationale for the neuroprotective potential of terazosin and its analogs, highlighting their ability to counteract cellular stress and energy deficits at the cellular level. frontiersin.orgnih.gov

In Vivo Animal Models of Neurodegeneration (e.g., Parkinson's Disease, Dementia with Lewy Bodies)

The promising results from in vitro studies have been further substantiated in various animal models of neurodegeneration.

In rodent models of stroke, terazosin has been shown to alleviate organ damage and improve survival. researchgate.net This effect is attributed to its ability to activate PGK1. frontiersin.orgresearchgate.net The neuroprotective effects in ischemic stroke models are associated with reduced reactive oxygen species, preservation of glutathione (B108866) levels, and attenuation of matrix metalloproteinase (MMP) levels and activity. openaccessjournals.com These findings suggest that enhancing glycolysis through PGK1 activation could be a viable therapeutic strategy for protecting against the neuronal damage caused by cerebral ischemia. frontiersin.orgopenaccessjournals.com

Research using various animal models, including mice, rats, and flies, has demonstrated that terazosin can slow or prevent neuron loss. ajmc.comjci.orgnih.gov This neuroprotective effect is linked to an increase in brain ATP levels. ajmc.comjci.org A modified version of terazosin, referred to as "Terazosin-md," which has a reduced affinity for the α1-adrenergic receptor, was found to be as effective as terazosin in promoting synaptic endurance under low glucose conditions. researchgate.netbiorxiv.org This suggests that the neuroprotective effects are indeed mediated by PGK1 activation rather than the drug's traditional receptor targets. researchgate.netbiorxiv.org In models of Parkinson's disease, terazosin treatment has been shown to improve motor coordination. ajmc.com Furthermore, in zebrafish models of ALS, another neurodegenerative disease, terazosin demonstrated a protective effect on motor neurons. alsnewstoday.comfrontiersin.org

A core finding across multiple studies is the ability of terazosin to increase ATP levels in the brain. ajmc.comjci.orgnih.gov This enhancement of cellular energy is a direct consequence of PGK1 activation and the subsequent stimulation of glycolysis. mdpi.comjci.orgnih.gov In animal models of Parkinson's disease, this increase in brain ATP is associated with the slowing or prevention of neuron loss. ajmc.comjci.org Studies have also shown that terazosin and related drugs that enhance PGK1 activity can slow the progression of Parkinson's disease-like symptoms. ajmc.com Furthermore, research in animal models of Dementia with Lewy Bodies (DLB) suggests that terazosin and similar drugs are associated with a lower risk of developing the disease, likely by improving cellular adaptation to aging and alpha-synuclein (B15492655) aggregation. cndlifesciences.comlbda.orgfrontiersin.org

Gastrointestinal Cellular Stress and Inflammatory Models

The therapeutic potential of terazosin extends beyond neurodegenerative diseases to gastrointestinal disorders. Research has explored its effects in models of gastric ulcers and ulcerative colitis. mdpi.comnih.gov

In both in vivo and in vitro models of gastrointestinal disease, terazosin has been shown to possess anti-oxidation, anti-inflammatory, and anti-cell death properties. mdpi.comnih.govresearchgate.net The mechanism involves the activation of Pgk1, leading to an upregulation of glucose metabolism, evidenced by increased ATP production and higher lactate (B86563) dehydrogenase (LDH) enzymatic activity. mdpi.comnih.gov

Furthermore, terazosin exhibits its anti-inflammatory effects by downregulating the NF-κB-GSDMD signaling pathway. mdpi.comnih.gov It achieves this by enhancing the expression of p-AKT and inhibiting the activation of NF-κB p65 by preventing the phosphorylation of IKBα. mdpi.comnih.gov This, in turn, lowers the expression of Caspase-1 and GSDMD, key proteins involved in pyroptosis, a form of inflammatory cell death. mdpi.comnih.govmdpi.com In mouse models, terazosin was also found to ameliorate ethanol-induced gastric mucosal damage. mdpi.comnih.gov

Interactive Table: Effects of Terazosin in Gastrointestinal Stress Models

| Model | Key Findings | Mechanism of Action |

|---|---|---|

| In Vitro (Caco-2 cells) | Increased cell viability under H2O2 stress, reduced apoptosis and pyroptosis. researchgate.net | Activation of Pgk1, enhanced glycolysis, downregulation of NF-κB-GSDMD pathway. mdpi.comnih.govresearchgate.net |

| In Vivo (DSS-induced colitis) | Alleviation of clinical symptoms, reduced colon tissue damage. researchgate.net | Anti-inflammatory effects via NF-κB-GSDMD pathway. mdpi.comnih.gov |

| In Vivo (Ethanol-induced gastric ulcer) | Amelioration of gastric mucosal damage. mdpi.comnih.gov | Enhanced glycolysis and anti-inflammatory properties. mdpi.comnih.gov |

These findings suggest that terazosin could be a promising therapeutic agent for various gastrointestinal diseases characterized by inflammation and cellular stress. mdpi.comnih.gov

In Vitro and In Vivo Investigations of Anti-Inflammatory Effects

Preclinical studies have explored the anti-inflammatory properties of terazosin, a quinazoline-based compound, in various models of inflammation. Research indicates that terazosin's anti-inflammatory actions are mediated, in part, through the downregulation of key signaling pathways involved in the inflammatory response.

In a study investigating gastrointestinal disorders, terazosin demonstrated anti-inflammatory effects by modulating the NF-κB-GSDMD signaling pathway. researchgate.netnih.gov This pathway is crucial in initiating and propagating inflammatory processes. The study found that terazosin significantly inhibits the activation of NF-κB p65 by preventing the phosphorylation of IκBα. researchgate.netnih.gov This inhibition, in turn, leads to a reduction in the expression of Caspase-1 and Gasdermin D (GSDMD), proteins involved in pyroptosis, a form of inflammatory cell death. researchgate.netnih.gov

In vivo models of dextran (B179266) sulfate (B86663) sodium (DSS)-induced ulcerative colitis in mice further substantiated these findings. Treatment with terazosin led to a significant reduction in the levels of major pro-inflammatory cytokines, including Interleukin-1β (IL-1β), Interleukin-18 (IL-18), and Tumor Necrosis Factor-α (TNF-α), in the colon tissues of these mice. nih.gov Additionally, in preclinical models of chronic unpredictable mild stress, terazosin has been shown to be effective in inhibiting the stress-induced increase of IL-1β, which is associated with depression-like symptoms. researchgate.net

The anti-inflammatory effects of terazosin are not solely attributed to its α1-adrenergic receptor antagonist properties. Some research suggests a non-α1-AR mediated mechanism involving the activation of phosphoglycerate kinase (PGK1), which leads to increased ATP production. mdpi.com

Studies on Protection Against Oxidative Stress-Induced Cell Damage

Terazosin has been investigated for its cytoprotective effects against oxidative stress-induced cell damage in several preclinical models. The mechanism of protection often involves the activation of cellular metabolic pathways and the mitigation of oxidative insults.

In studies utilizing Caco-2 cells, a human colon adenocarcinoma cell line, terazosin demonstrated a protective effect against hydrogen peroxide (H₂O₂)-induced oxidative stress. researchgate.net Treatment with terazosin was found to enhance cell viability in the presence of H₂O₂. researchgate.net This protective action is linked to its ability to activate phosphoglycerate kinase 1 (Pgk1), leading to an upregulation of glucose metabolism. researchgate.netnih.gov The enhancement of glycolysis results in increased ATP production and higher lactate dehydrogenase (LDH) enzymatic activity, providing the necessary energy for cell survival under oxidative stress. researchgate.netnih.gov Overexpression of Pgk1 itself was shown to directly prevent cell death induced by oxidative stress. researchgate.net

Further research in the context of neurodegenerative diseases, such as Parkinson's disease, highlights the protective role of terazosin. nih.gov In various toxin-induced and genetic models of Parkinson's disease, terazosin increased brain ATP levels and slowed or prevented neuron loss. researchgate.net While not a direct measure of anti-oxidative effect, the potentiation of glycolysis by α1-adrenoceptor blockers like terazosin is thought to help prevent the cognitive decline associated with the disease, which has a significant oxidative stress component. nih.gov However, in a rotenone-induced PC12 cell injury model, another model for Parkinson's disease research, terazosin did not show a significant effect in enhancing cell viability at the tested concentration. mdpi.com

| Model System | Inducing Agent | Key Findings | Reference |

|---|---|---|---|

| Caco-2 cells | Hydrogen Peroxide (H₂O₂) | Enhanced cell viability; protected cells by activating glycolysis. | researchgate.net |

| PC12 cells | Rotenone | Did not significantly attenuate rotenone-induced cell death at 10 μM. | mdpi.com |

Cancer Cell Biology Research (Apoptosis Induction Studies)

Mechanistic Exploration of Growth Inhibition and Cell Death Pathways

The molecular mechanisms underlying the pro-apoptotic and growth-inhibitory effects of terazosin in cancer cells have been a significant area of research. A key finding across multiple studies is that this action is largely independent of its α1-adrenoceptor blocking activity. mdpi.comresearchgate.netresearchgate.net This has been demonstrated in experiments where the co-administration of phenoxybenzamine, a non-selective, irreversible α-antagonist, did not inhibit the apoptotic effects of terazosin. mdpi.comresearchgate.net

One of the proposed mechanisms involves the activation of the Transforming Growth Factor-β (TGF-β) signaling pathway, which is known to regulate cell growth and apoptosis. researchgate.netsemanticscholar.org This pathway can lead to the activation of caspases, which are key executioners of apoptosis. Specifically, treatment of prostate cancer cells with quinazoline (B50416) derivatives like doxazosin (B1670899) has been shown to result in strong caspase-3 activation. semanticscholar.org Terazosin has also been reported to induce caspase-3-mediated apoptosis. ucl.ac.uk

In addition to inducing apoptosis, terazosin has been shown to inhibit cell adhesion to the extracellular matrix, a process that can lead to a form of cell death known as anoikis. researchgate.net This suggests that terazosin can interfere with the survival signals that cells receive from their surrounding environment. Furthermore, some studies have pointed to the downregulation of proteasomes as another potential mechanism, leading to the accumulation of ubiquitinated proteins in PC-3 cells. ucl.ac.uk

Antimicrobial Research: Quorum Sensing Inhibition Studies

In Silico Molecular Docking with Quorum Sensing Receptors

In silico molecular docking studies have been employed to investigate the potential of terazosin to interfere with bacterial quorum sensing (QS), a cell-to-cell communication system that regulates virulence in many pathogenic bacteria. These computational models predict the binding affinity of a ligand, such as terazosin, to a target receptor protein.

Research focusing on the anti-virulence potential of α-adrenergic blockers has utilized molecular docking to screen their binding affinities against various QS receptors. nih.gov In a comprehensive in silico investigation, terazosin was evaluated for its ability to bind to structurally different QS receptors. nih.gov

One notable study explored the interaction of terazosin with the Lux-homolog Salmonella SdiA receptor. researchgate.net The results of this in silico analysis indicated that terazosin has the ability to interfere with this QS receptor. researchgate.net This finding suggests a molecular basis for the observed anti-QS activity of terazosin in Salmonella Typhimurium. researchgate.net

Further computational studies have shown that terazosin can occupy the CviR receptor of Chromobacterium violaceum, which regulates the production of the pigment violacein (B1683560). nih.gov This in silico prediction was subsequently validated by in vitro experiments showing that terazosin significantly diminished the production of this QS-controlled pigment. nih.govresearchgate.net

| Bacterial Species | Quorum Sensing Receptor | Key In Silico Finding | Reference |

|---|---|---|---|

| Salmonella Typhimurium | SdiA (Lux-homolog) | Terazosin showed the ability to interfere with the receptor. | researchgate.net |

| Chromobacterium violaceum | CviR | Terazosin demonstrated the ability to occupy the receptor. | nih.gov |

In Vitro and In Vivo Characterization of Anti-Virulence Activities

The anti-virulence properties of terazosin have been characterized through a series of in vitro and in vivo studies, primarily focusing on its ability to disrupt quorum sensing and related pathogenic functions in various bacteria.

In Vitro Findings:

Inhibition of Quorum Sensing: A key mechanism behind terazosin's anti-virulence activity is its interference with quorum sensing (QS), the cell-to-cell communication system bacteria use to coordinate group behaviors, including virulence factor production. nih.gov Studies have shown that terazosin can significantly diminish the production of QS-controlled pigments, such as violacein in Chromobacterium violaceum, which serves as a common model for studying QS inhibition. nih.govmdpi.comresearchgate.net This effect is achieved without inhibiting bacterial growth, indicating a specific anti-virulence action. mdpi.com Molecular docking studies further support these findings, suggesting that terazosin can bind to QS receptors, such as the CviR in C. violaceum and the LasR and QscR receptors in Pseudomonas aeruginosa, thereby blocking the signaling cascade that triggers virulence. researchgate.netscispace.comfrontiersin.org

Reduction of Virulence Factor Production: Terazosin has been demonstrated to decrease the production of several key virulence factors in P. aeruginosa. At sub-minimal inhibitory concentrations (sub-MIC), it effectively reduces the activity of enzymes like protease, hemolysin, and elastase, all of which contribute to the bacterium's ability to damage host tissues. nih.gov Additionally, the production of pyocyanin, a toxin with multiple pathogenic roles, is also inhibited. nih.gov

Biofilm Formation and Motility: Biofilm formation, a critical step in the establishment of chronic infections, is significantly hampered by terazosin. nih.govmdpi.com Research on both P. aeruginosa and Salmonella Typhimurium has shown a marked decrease in biofilm production in the presence of sub-MIC levels of terazosin. nih.govresearchgate.netnih.gov This is often associated with a reduction in bacterial motility. mdpi.com

Inhibition of Bacterial Adhesion and Invasion: In studies with S. Typhimurium, terazosin has been found to significantly reduce the bacterium's ability to adhere to and invade host cells, such as HeLa cells. mdpi.comresearchgate.netnih.gov This is a crucial early step in the infection process. Furthermore, it decreases the intracellular replication of the bacteria within macrophages. scispace.com

Interference with Bacterial "Espionage": Bacteria can sense host-produced stress hormones, like norepinephrine (B1679862), which can enhance their virulence. nih.govmdpi.comnih.gov Terazosin appears to block this "bacterial espionage" by competing for the membranal sensors that detect these hormones, thereby preventing the upregulation of virulence genes. mdpi.comresearchgate.netnih.gov This has been observed in S. Typhimurium, where norepinephrine typically increases adhesion and biofilm formation, an effect that is counteracted by terazosin. researchgate.net

Downregulation of Virulence-Associated Genes: The phenotypic effects of terazosin are underpinned by its ability to downregulate the expression of genes encoding for QS systems and virulence factors. In P. aeruginosa, QS-encoding genes are downregulated. nih.govmdpi.comresearchgate.net In S. Typhimurium, terazosin downregulates genes encoding for the Type Three Secretion System (T3SS), a complex apparatus essential for injecting virulence proteins into host cells. mdpi.comnih.gov

Table 1: In Vitro Anti-Virulence Activities of Terazosin

| Bacterial Species | Virulence Factor/Process | Observed Effect | Reference |

|---|---|---|---|

| Chromobacterium violaceum | Violacein (pigment) production | Significantly diminished | nih.govmdpi.comresearchgate.net |

| Pseudomonas aeruginosa | Biofilm formation | Decreased | nih.govmdpi.comresearchgate.net |

| Protease, hemolysin, elastase production | Inhibited | nih.gov | |

| Pyocyanin production | Inhibited | nih.gov | |

| QS-encoding gene expression | Downregulated | nih.govmdpi.comresearchgate.net | |

| Salmonella Typhimurium | Adhesion to host cells | Significantly reduced | mdpi.comresearchgate.netnih.gov |

| Biofilm formation | Significantly reduced | mdpi.comresearchgate.net | |

| Invasion of host cells | Significantly decreased | mdpi.comresearchgate.netnih.gov | |

| Intracellular replication | Significantly decreased | scispace.commdpi.comnih.gov | |

| T3SS encoding gene expression | Downregulated | mdpi.comnih.gov |

In Vivo Findings:

The promising in vitro results have been corroborated by in vivo studies, primarily using mouse models of infection.

Protection from Pathogenesis: In a mouse model of P. aeruginosa infection, treatment with terazosin resulted in increased survival rates. nih.govresearchgate.net Mice injected with P. aeruginosa that had been pre-treated with sub-MIC of terazosin showed significantly higher survival compared to those injected with untreated bacteria. researchgate.net

Mitigation of S. Typhimurium Infection: Similarly, in vivo experiments with S. Typhimurium have demonstrated that terazosin can protect mice from the pathogenic effects of the bacteria. scispace.commdpi.comnih.gov This protective effect is attributed to the multifaceted anti-virulence mechanisms observed in vitro, including the disruption of QS and the T3SS. mdpi.comnih.gov

Table 2: In Vivo Protective Effects of Terazosin

| Pathogen | Animal Model | Outcome | Reference |

|---|---|---|---|

| Pseudomonas aeruginosa | Mouse | Increased survival | nih.govresearchgate.net |

| Salmonella Typhimurium | Mouse | Protected from pathogenesis | scispace.commdpi.comnih.gov |

These preclinical findings underscore the potential of terazosin as a lead compound for the development of novel anti-virulence therapies. By targeting the mechanisms of pathogenicity rather than bacterial viability, such agents could offer a more sustainable approach to managing bacterial infections.

Synthetic Chemistry and Structure Activity Relationship Sar Studies for Terazosin Md Analogs

Rational Design and Synthesis of Terazosin-md Derivatives

The rational design of this compound analogs is guided by the co-crystal structure of Terazosin (B121538) with Pgk1, which reveals key interactions within the enzyme's ATP/ADP binding site. frontiersin.orgnih.govrcsb.org The design strategy focuses on modifying the core Terazosin structure to optimize these interactions for greater Pgk1 activation. nih.gov The core structure consists of three main parts: a quinazoline (B50416) ring, a piperazine (B1678402) linker, and a terminal acyl group (originally a tetrahydrofuran (B95107) ring in Terazosin). frontiersin.org

Synthetic approaches typically involve multi-step sequences. A common strategy begins with the reaction of various substituted benzyl (B1604629) chlorides with piperazine to form N-substituted piperazines. frontiersin.org These intermediates are then coupled with a 2-chloro-4-amino-6,7-dimethoxyquinazoline precursor under heating in a solvent like 1-pentanol (B3423595) to yield the final Terazosin analogs. frontiersin.orgresearchgate.net This modular synthesis allows for the introduction of diverse chemical groups to probe the structure-activity relationship. frontiersin.org

For instance, a series of analogs were created by replacing the tetrahydrofuran carboxamide group of Terazosin with various substituted benzyl groups attached to the piperazine ring. frontiersin.org This allows for systematic exploration of how different substituents on the benzyl ring affect Pgk1 agonistic activity. frontiersin.orgnih.gov

SAR Analysis for Enhanced Pgk1 Agonistic Activity and Selectivity

Structure-Activity Relationship (SAR) analysis is crucial for identifying derivatives with improved Pgk1 activation and, critically, for dissociating this activity from the alpha-1 adrenergic receptor affinity. frontiersin.orgnih.gov

Analysis of the Terazosin-Pgk1 co-crystal structure and the SAR of its analogs has identified several key pharmacophoric features required for binding and activation. frontiersin.orgmdpi.com

Quinazoline Moiety : The 4-amino-6,7-dimethoxyquinazoline core is a critical pharmacophore. frontiersin.orgresearchgate.net It occupies the same hydrophobic pocket in the C-terminal domain of Pgk1 as the purine (B94841) ring of ADP or ATP. frontiersin.org This placement is thought to facilitate the release of the product ATP, which is a rate-limiting step, thereby accelerating the enzymatic reaction. nih.govrcsb.org

Terminal Moiety : The group attached to the piperazine ring significantly influences activity. Modifications here have led to compounds with Pgk1 agonistic activity that is even stronger than the parent compound, Terazosin. frontiersin.org For example, studies have shown that replacing the original tetrahydrofuran group with specific substituted benzyl groups can enhance neuroprotective activity, which is linked to Pgk1 activation. frontiersin.orgnih.gov

Computational pharmacophore models have been generated based on these interactions, typically highlighting several hydrophobic features as essential for matching the protein-ligand binding mode. researchgate.netmdpi.com

A primary goal of synthesizing Terazosin analogs is to create compounds that are potent Pgk1 activators but weak α1-adrenergic receptor antagonists. nih.gov The this compound derivative itself is a prime example of this strategy, where replacing a single nitrogen with a carbon atom drastically reduces α1-receptor affinity while preserving anti-apoptotic effects mediated by Pgk1. nih.gov

Further studies have systematically evaluated new analogs for both Pgk1 activation and their effects on blood pressure, which is a proxy for α1-receptor activity. While detailed comparative data on binding affinities (Ki) for both targets is still emerging in the literature, the focus remains on identifying modifications that increase the selectivity ratio. Research has shown that other quinazoline-based drugs like doxazosin (B1670899) and alfuzosin (B1207546) also activate Pgk1, whereas tamsulosin, which lacks the quinazoline motif, does not. mdpi.comnih.gov This underscores the importance of the quinazoline core for Pgk1 activity and as a scaffold for building selective activators. mdpi.com

The table below presents data for selected Terazosin analogs, highlighting their Pgk1 agonistic activity. While α1-AR affinity data for these specific compounds is not provided in the source, the goal of such synthesis is to reduce this off-target effect.

| Compound | Pgk1 Activity (% of Control at 50 nM) | Key Structural Modification |

| Terazosin (Control) | 114.7 ± 4.1 | Tetrahydrofuroyl group on piperazine |

| Analog 5l | 134.6 ± 6.3 | 4-(trifluoromethyl)benzyl group on piperazine |

| Analog 10a | 127.1 ± 1.8 | 4-amino-6,7-dimethoxy-N-(p-tolyl)quinazolin-2-amine |

| Analog 12a | 134.1 ± 5.6 | 2-(4-(4-fluorobenzoyl)piperazin-1-yl)-6,7-dimethoxyquinazolin-4-amine |

| Analog 12b | 141.2 ± 3.5 | 2-(4-(4-chlorobenzoyl)piperazin-1-yl)-6,7-dimethoxyquinazolin-4-amine |

| Data derived from a 2022 study on Terazosin analogs for neuroprotection. frontiersin.org |

Development of Novel Chemical Probes and Research Tools Based on this compound Scaffold

The Terazosin scaffold is a valuable template for creating chemical probes to investigate Pgk1 biology. nih.gov To identify Pgk1 as the molecular target of Terazosin, researchers synthesized a derivative termed "TZ-TA". researchgate.netnih.gov In this probe, a chemical handle was attached at the 4-amino position of the quinazoline ring. nih.gov This modification preserved the anti-apoptotic properties of the parent compound, indicating that it still engaged its biological target. nih.gov

The TZ-TA probe was then immobilized on Affi-Gel beads, a type of chromatography support, and used in pull-down assays with cell lysates. researchgate.netnih.gov By comparing the proteins captured by the TZ-TA beads with those from control beads, phosphoglycerate kinase 1 (Pgk1) was successfully identified as the primary binding partner. researchgate.netnih.gov This use of a bespoke chemical probe derived from the Terazosin structure was instrumental in uncovering the non-canonical target of the drug and has opened up new avenues for therapeutic development. nih.govsigmaaldrich.com

Advanced Analytical Methodologies in Terazosin Md Research

Chromatographic and Spectroscopic Techniques for Metabolite Profiling and Mechanistic Studies

Chromatographic and spectroscopic methods are fundamental in the analysis of Terazosin-md and its metabolites in various biological matrices. sciepub.comsciepub.comresearchgate.net High-Performance Liquid Chromatography (HPLC) is a cornerstone technique, frequently coupled with ultraviolet (UV) or fluorescence detectors for quantification. sciepub.comnih.gov For enhanced sensitivity and specificity, especially in complex biological samples like plasma, HPLC is often paired with mass spectrometry (LC-MS). molnar-institute.com This combination allows for the precise identification and quantification of this compound and its degradation products. molnar-institute.comtsijournals.com

Methodologies such as reverse-phase HPLC have been developed for the simultaneous determination of this compound and other related compounds. sciepub.com Furthermore, High-Performance Thin-Layer Chromatography (HPTLC) offers a viable alternative for its determination in pharmaceutical formulations. sciepub.comresearchgate.net Spectrophotometric methods, based on the formation of colored complexes, and spectrofluorimetry, which measures fluorescence, provide additional means for the quantification of this compound. ijpsonline.comuobaghdad.edu.iq These techniques are often employed in quality control and stability studies. tsijournals.com

| Technique | Application in this compound Research | Key Findings/Capabilities |

|---|---|---|

| HPLC-UV/Fluorescence | Quantification in plasma and pharmaceutical forms. sciepub.comnih.gov | Enables routine analysis in the low nanogram per milliliter range. sciepub.com |

| LC-MS | Impurity profiling and metabolite identification. molnar-institute.com | Reduces analysis time and provides high specificity through molecular mass detection. molnar-institute.com |

| HPTLC | Determination in tablet formulations and simultaneous analysis with other drugs. sciepub.comresearchgate.net | Provides chromatographic fingerprints for reliable identification. researchgate.net |

| Spectrophotometry | Quantification in pure and dosage forms by forming colored chromogens. ijpsonline.comuobaghdad.edu.iq | Simple, inexpensive, and accurate for routine analysis. researchgate.net |

| Spectrofluorimetry | Sensitive determination in pharmaceutical and biological samples. sciepub.com | Allows for measurement of concentrations as low as picogram per milliliter. sciepub.com |

Biophysical Methods for Ligand-Protein Interaction Characterization

Understanding the interaction of this compound with its protein targets is crucial for elucidating its mechanism of action. Biophysical techniques like Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are pivotal in this regard.

Isothermal Titration Calorimetry (ITC) directly measures the heat changes that occur upon the binding of a ligand (this compound) to a protein. This allows for the determination of key thermodynamic parameters, including the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS). researchgate.net For instance, ITC has been used to measure the binding affinity of Terazosin (B121538) to its target, phosphoglycerate kinase 1 (Pgk1), revealing a strong interaction with a Kd value in the micromolar range. nih.gov

Surface Plasmon Resonance (SPR) is another powerful technique for studying real-time biomolecular interactions. coriolis-pharma.com In an SPR experiment, one molecule (e.g., the protein target) is immobilized on a sensor chip, and the binding of the other molecule (this compound) is detected as a change in the refractive index at the sensor surface. coriolis-pharma.com This method provides kinetic data, including association and dissociation rate constants, in addition to binding affinity. dntb.gov.uaresearchgate.net

| Biophysical Method | Principle | Parameters Determined | Example in this compound Research |

|---|---|---|---|

| Isothermal Titration Calorimetry (ITC) | Measures heat released or absorbed during binding. researchgate.net | Binding affinity (Kd), Enthalpy (ΔH), Entropy (ΔS), Stoichiometry (n). researchgate.net | Determined the binding affinity of Terazosin to Pgk1 to be approximately 2.78 µM. nih.gov |

| Surface Plasmon Resonance (SPR) | Detects changes in refractive index upon binding to a sensor surface. coriolis-pharma.com | Association rate (ka), Dissociation rate (kd), Binding affinity (Kd). coriolis-pharma.com | Used to study the interaction of Terazosin with its target proteins. dntb.gov.uaresearchgate.net |

Cellular Imaging and Live-Cell Assays for Dynamic Mechanistic Monitoring

Cellular imaging techniques and live-cell assays are indispensable for visualizing the dynamic effects of this compound within living cells. Confocal microscopy is frequently used to observe the subcellular localization of proteins and the effects of this compound on these localizations. For example, studies have used confocal imaging to demonstrate that Terazosin promotes the nuclear exclusion of Foxo3a and MDM2 in MIN6 cells. nih.govresearchgate.net

Live-cell assays, such as those measuring changes in intracellular signaling molecules or cell viability, provide real-time data on the cellular response to this compound. Techniques like bioluminescence resonance energy transfer (BRET) have been employed to study receptor heteromerization and subsequent signaling events, such as β-arrestin recruitment, upon treatment with Terazosin. nih.gov Furthermore, assays measuring apoptosis, such as annexin (B1180172) V staining, and cell proliferation, like the Ki67 protein imaging, have been used to quantify the cellular impact of this compound. researchgate.netresearchgate.net

| Technique | Application | Observed Effect of this compound |

|---|---|---|

| Confocal Microscopy | Visualizing subcellular protein localization. | Promoted nuclear exclusion of Foxo3a and MDM2 in MIN6 cells. nih.govresearchgate.net Prevented the downregulation of PDX1 and Insulin protein levels. researchgate.net |

| Bioluminescence Resonance Energy Transfer (BRET) | Studying GPCR heteromerization and signaling. nih.gov | Inhibited norepinephrine-dependent β-arrestin recruitment at the α1AAR-CXCR2 heteromer. nih.gov |

| Annexin V Staining | Detecting and quantifying apoptosis. | Suppressed apoptosis in cultured mammalian cells. researchgate.net |

| Ki67 Protein Imaging | Assessing cell proliferation. | Prevented a decrease in cell viability induced by palmitic acid. researchgate.net |

Omics Approaches to Elucidate Systemic Effects

Omics technologies, such as proteomics and metabolomics, offer a holistic view of the systemic effects of this compound by simultaneously measuring large numbers of proteins and metabolites.

Proteomics can be employed to identify the full range of protein targets of this compound and to understand how it alters protein expression and signaling pathways. For instance, a pull-down assay using a modified Terazosin derivative identified phosphoglycerate kinase 1 (Pgk1) as a novel target. nih.govresearchgate.net Subsequent proteomic analyses can reveal downstream changes in protein networks.

Metabolomics , the large-scale study of small molecules (metabolites), is used to map the metabolic perturbations induced by this compound. uiowa.edu Recent studies have utilized plasma metabolomics to investigate the bioenergetic target engagement of Terazosin. nih.govmedrxiv.org These studies have shown that Terazosin can significantly increase whole blood ATP levels, indicating its impact on cellular energy metabolism. nih.govmedrxiv.org Metabolomics can help to understand the broader metabolic consequences of this compound action, connecting its target effects to systemic physiological changes. frontiersin.org

| Omics Approach | Primary Focus | Key Findings in this compound Research |

|---|---|---|

| Proteomics | Global analysis of proteins and their interactions. | Identified Pgk1 as a novel protein target of Terazosin. nih.govresearchgate.net |

| Metabolomics | Comprehensive analysis of metabolites in a biological system. uiowa.edu | Demonstrated that Terazosin increases whole blood ATP levels and affects cerebral metabolic activity. nih.govmedrxiv.org |

Translational Research Perspectives and Future Directions for Terazosin Md

Elucidating the Full Spectrum of Pgk1 Activation and Its Biological Implications

The serendipitous discovery of Terazosin (B121538) as a modulator of Pgk1 activity has opened new avenues for research into cellular bioenergetics. biorxiv.org Studies have revealed that Terazosin-md, a modified version of Terazosin with a reduced affinity for the α1-adrenoceptor, retains the ability to confer cellular protection, indicating a mechanism of action independent of its originally intended target. nih.gov This protective effect is attributed to its interaction with Pgk1, the first ATP-generating enzyme in the glycolytic pathway. pnas.orgnih.gov

The mechanism of Pgk1 activation by Terazosin is multifaceted. Crystallographic and enzymology studies have shown that Terazosin binds to the ADP/ATP binding pocket of Pgk1. nih.govpnas.org This binding is paradoxical; at high concentrations, Terazosin acts as a competitive inhibitor, while at lower concentrations, it stimulates Pgk1 activity. pnas.org A proposed model suggests that at these lower concentrations, Terazosin binding facilitates a bypass pathway that accelerates the release of the product, ATP, which is a rate-limiting step in the enzyme's catalytic cycle. pnas.orgpnas.org

The biological sequelae of Pgk1 activation by this compound are profound. By enhancing Pgk1 activity, this compound can increase the rate of glycolysis, leading to a rise in cellular ATP levels. biorxiv.orgpnas.org This boost in energy production has been shown to confer resilience against cellular stress. For instance, in neuronal models, treatment with Terazosin improved ATP production at nerve terminals, particularly under low glucose conditions. biorxiv.org This enhancement of cellular energy metabolism is a critical factor in its observed protective effects. pnas.org

Potential for this compound as a Research Lead in Diseases with Metabolic Dysregulation

The ability of this compound to modulate cellular metabolism positions it as a valuable research lead for a spectrum of diseases characterized by metabolic dysregulation. The most prominent area of investigation has been in neurodegenerative diseases, where impaired energy metabolism is a recognized hallmark. pnas.orgpnas.org